

what is the mechanism of action of LDCA

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Compound of Interest

Compound Name: LDCA

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An In-depth Technical Guide on the Core Mechanism of Action of Lithocholic Acid (LCA)

Introduction

Lithocholic acid (LCA) is a secondary bile acid formed from the primary bile acid chenodeoxycholic acid by the action of intestinal bacteria.^[1] Initially known for its role as a detergent to facilitate the absorption of dietary fats, LCA has emerged as a critical signaling molecule with pleiotropic effects, modulating multiple cellular pathways.^{[1][2]} It interacts with both membrane-bound and nuclear receptors to regulate gene expression and cellular processes, and has demonstrated potent anti-tumor activity in various cancer models.^{[3][4]} This document provides a comprehensive technical overview of the established mechanisms of action of LCA, intended for researchers, scientists, and professionals in drug development.

Core Mechanisms of Action

LCA exerts its biological effects through several distinct but interconnected mechanisms, primarily involving the activation of a G protein-coupled membrane receptor and multiple nuclear receptors. These interactions trigger downstream signaling cascades that influence cellular metabolism, detoxification, proliferation, and apoptosis.

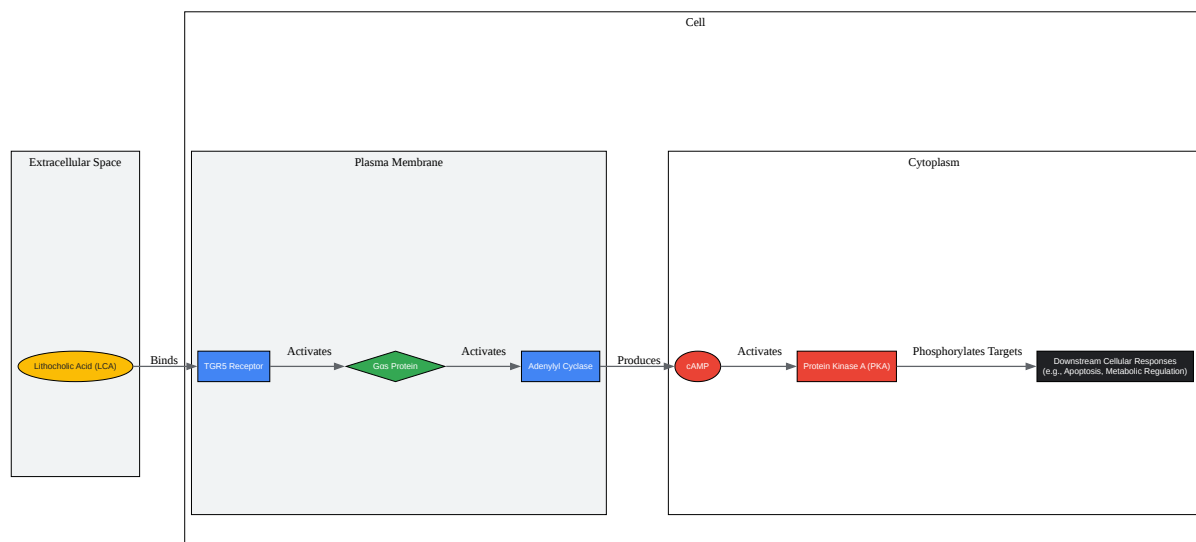
Membrane Receptor-Mediated Signaling: TGR5 Activation

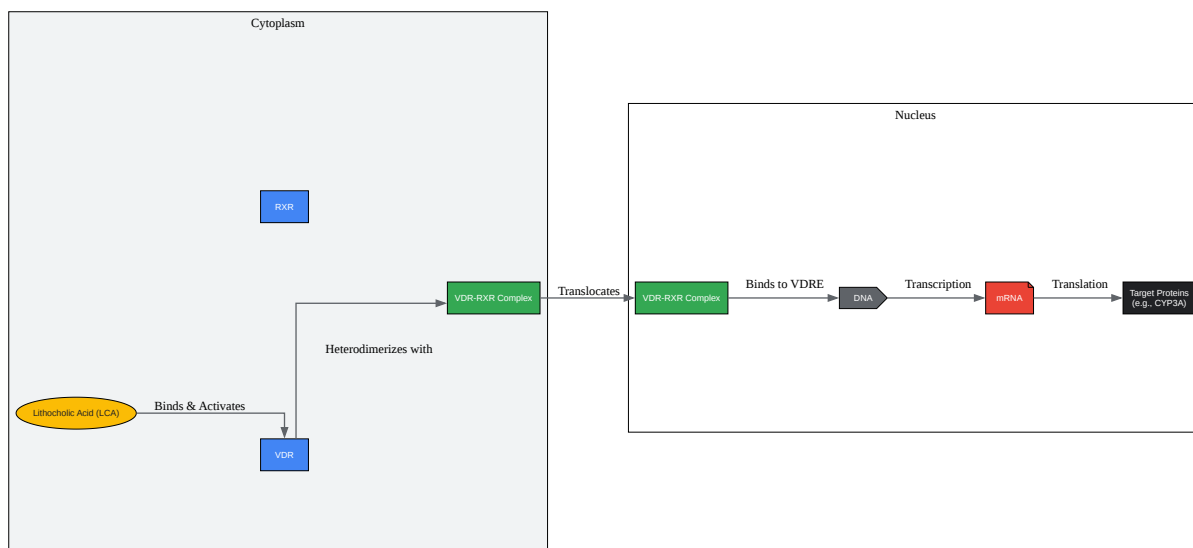
One of the most well-characterized mechanisms of LCA is its function as a potent agonist for the Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1).^[5] LCA is the most potent natural agonist for TGR5.^{[3][6]}

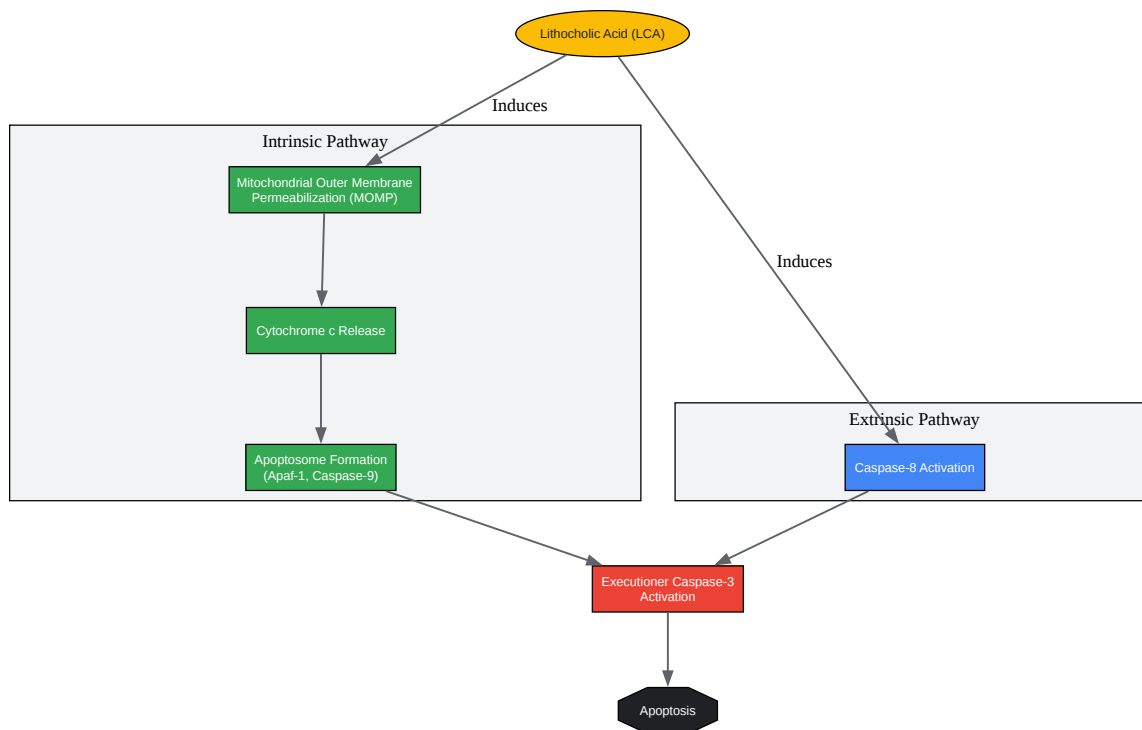
Signaling Pathway: Upon binding to TGR5, LCA induces a conformational change that activates the associated heterotrimeric G protein, specifically stimulating the Gas subunit.[7] This activation leads to the dissociation of the G protein complex and the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][7] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including transcription factors and other signaling proteins, to elicit a cellular response.[3][6]

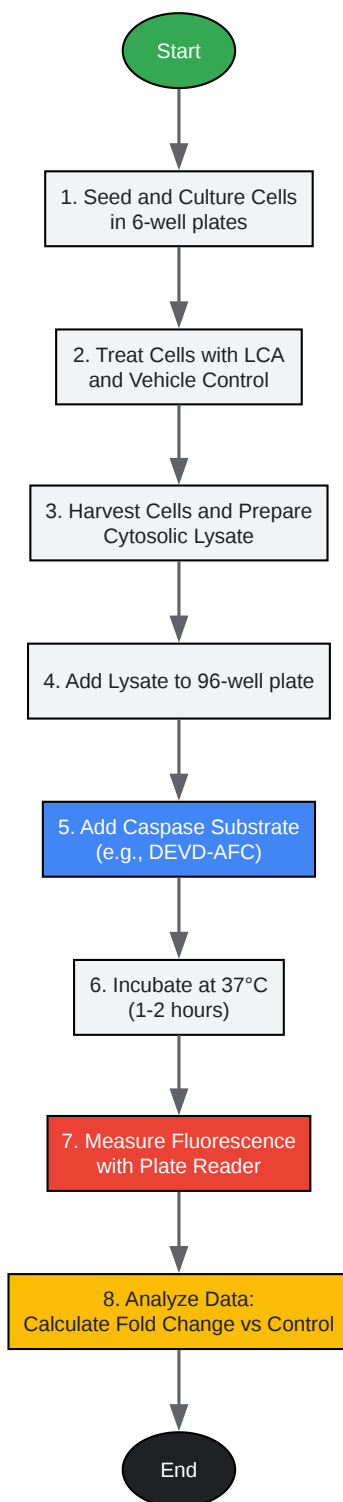
Physiological Outcomes:

- **Anti-Tumor Effects:** In cancer cells, such as neuroblastoma and prostate cancer, the TGR5-cAMP-PKA pathway can initiate apoptosis.[3]
- **Metabolic Regulation:** TGR5 activation enhances energy expenditure, which can have beneficial effects on metabolic health.[7]
- **Skeletal Muscle Regeneration:** LCA promotes skeletal muscle regeneration by activating the TGR5/AKT/mTOR signaling pathway, which enhances protein synthesis and inhibits degradation.[8][9]









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